molecular formula C21H17N3O2S B3584705 N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide

N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide

Cat. No.: B3584705
M. Wt: 375.4 g/mol
InChI Key: VKUCGEOCFJCKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide is a complex organic compound with the molecular formula C21H17N3O2S It is known for its unique structure, which includes a thieno[2,3-d]pyrimidine core linked to a phenylacetamide group

Mechanism of Action

Target of Action

The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with EGFR, likely inhibiting its kinase activity . This inhibition prevents the autophosphorylation of the receptor, resulting in decreased signal transduction and ultimately leading to an anti-proliferative effect in the cells. By inhibiting the receptor’s kinase activity, the compound prevents the activation of the downstream pro-survival signaling pathways, thereby exerting its anti-cancer effects.

Biochemical Pathways

The compound’s interaction with EGFR affects several downstream biochemical pathways. One of the key pathways is the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular functions, including proliferation, migration, and anti-apoptotic survival. By inhibiting EGFR, the compound reduces the activation of this pathway, which can lead to reduced proliferation and increased apoptosis in cancer cells .

Result of Action

The molecular and cellular effects of the compound’s action largely depend on its inhibition of EGFR and the subsequent decrease in pro-survival signaling. This can result in decreased proliferation and increased apoptosis in cancer cells, thereby inhibiting tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, which is then functionalized with a 4-methylphenyl group. This intermediate is further reacted with 4-hydroxyphenylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow synthesis and automated reactors to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with new substituents .

Scientific Research Applications

N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

N-[4-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-13-3-5-15(6-4-13)18-11-27-21-19(18)20(22-12-23-21)26-17-9-7-16(8-10-17)24-14(2)25/h3-12H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUCGEOCFJCKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide
Reactant of Route 4
N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.